![molecular formula C24H18O2 B14410015 1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one) CAS No. 85290-01-3](/img/structure/B14410015.png)
1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) is a complex organic compound characterized by its unique binaphthalene structure
Preparation Methods
The synthesis of 1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) typically involves multi-step organic reactions. One common method includes the coupling of naphthalene derivatives under specific conditions to form the binaphthalene core, followed by the introduction of ethanone groups. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, often utilizing catalysts and controlled environments to ensure consistency.
Chemical Reactions Analysis
1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce the compound, altering its functional groups.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others, often using reagents like halogens or alkylating agents.
Major products from these reactions depend on the specific reagents and conditions used, often resulting in modified binaphthalene structures with different functional groups.
Scientific Research Applications
1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.
Industry: Utilized in the production of advanced materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism by which 1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) exerts its effects involves its interaction with specific molecular targets. The binaphthalene core allows for strong π-π interactions, while the ethanone groups can participate in hydrogen bonding and other interactions. These properties enable the compound to engage in various pathways, influencing chemical and biological processes.
Comparison with Similar Compounds
Compared to other binaphthalene derivatives, 1,1’-([1,1’-Binaphthalene]-8,8’-diyl)di(ethan-1-one) stands out due to its specific functional groups and structural configuration. Similar compounds include:
1,1’-Binaphthalene: Lacks the ethanone groups, leading to different reactivity and applications.
1,1’-Binaphthyl: Another derivative with distinct properties and uses.
1,1’-Dinaphthyl: Similar core structure but different functionalization.
Properties
CAS No. |
85290-01-3 |
|---|---|
Molecular Formula |
C24H18O2 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
1-[8-(8-acetylnaphthalen-1-yl)naphthalen-1-yl]ethanone |
InChI |
InChI=1S/C24H18O2/c1-15(25)19-11-3-7-17-9-5-13-21(23(17)19)22-14-6-10-18-8-4-12-20(16(2)26)24(18)22/h3-14H,1-2H3 |
InChI Key |
CBMMXJHQXVPFHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=CC2=C1C(=CC=C2)C3=CC=CC4=C3C(=CC=C4)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


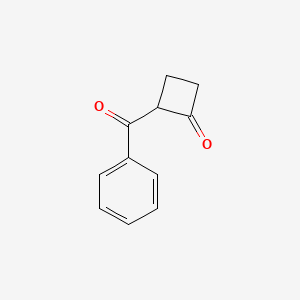
![5H-Cyclohepta[A]azulen-5-one](/img/structure/B14409944.png)
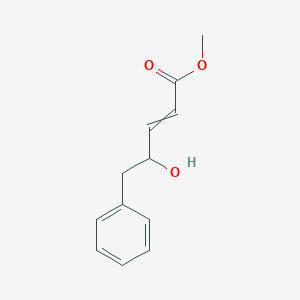
silane](/img/structure/B14409949.png)
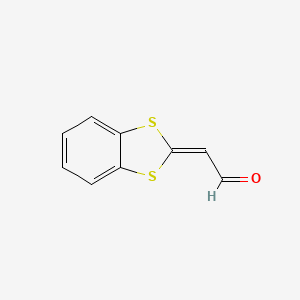

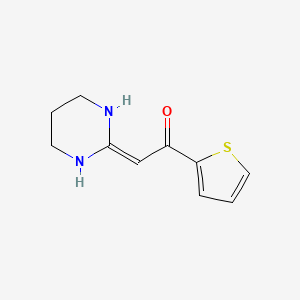
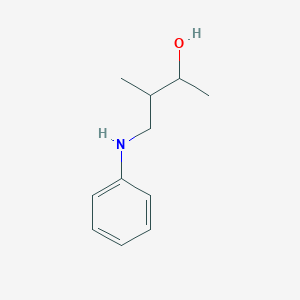



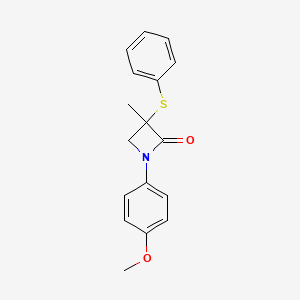
![4-[[8-(4-Carboxyanilino)-8-oxooctanoyl]amino]benzoic acid](/img/structure/B14409995.png)

